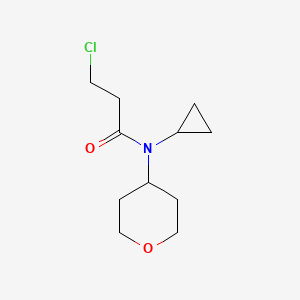
3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
Übersicht
Beschreibung
3-Chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as CNCP, is a cyclopropyl derivative of propanamide, a type of amide. It is a synthetic compound with a wide range of applications in scientific research. CNCP has been studied for its potential use in drug discovery, as an anti-inflammatory agent, and for its potential to reduce cellular damage.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Efficient Synthesis Methods: A study describes a mild and efficient synthesis method for N-substituted propanamides via a four-component reaction, highlighting accessible starting materials, good yields, mild reaction conditions, and an environmentally friendly process (Dou et al., 2013). This suggests a possible synthetic route or methodological approach that could be relevant for synthesizing compounds similar to 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide.
- Crystal Structure Determination: The crystal structure of a complex compound was determined by X-ray single crystal diffraction, providing details on molecular geometry and interactions (Ming-zhi et al., 2005). Understanding the crystal structure of similar compounds can be essential for elucidating the physical and chemical properties of 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide.
Potential Applications
- Antifungal and Immunomodulating Activities: Certain derivatives have shown significant antifungal activity against Candida albicans and immunomodulating activity, enhancing macrophage cytotoxicity and stimulating host-mediated antibacterial defenses (Maruoka et al., 2008). These findings suggest potential pharmacological applications for related compounds in treating infections and modulating immune responses.
- Herbicidal Activity: The synthesis and herbicidal activity of a compound with structural similarities have been documented, indicating potential applications in agricultural chemistry (Liu et al., 2007). This opens up possibilities for the use of compounds like 3-chloro-N-cyclopropyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in developing new herbicides.
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, it’s important to handle all chemical compounds with care. This includes avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
3-chloro-N-cyclopropyl-N-(oxan-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-6-3-11(14)13(9-1-2-9)10-4-7-15-8-5-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLMFIAEBXXZJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCOCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477443.png)

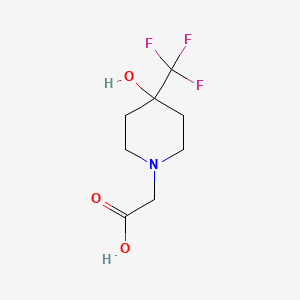

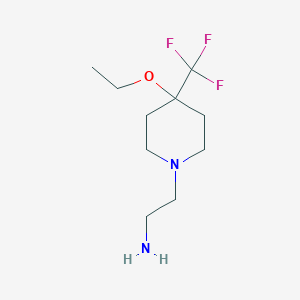

![2-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477456.png)
![3-chloro-1-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propan-1-one](/img/structure/B1477457.png)
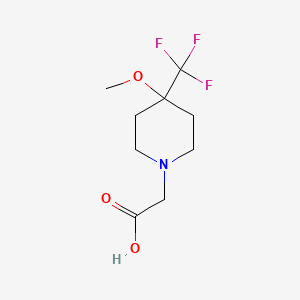
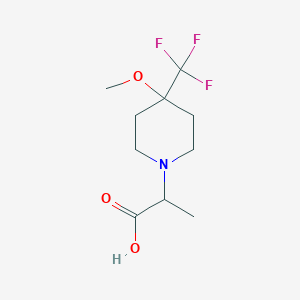
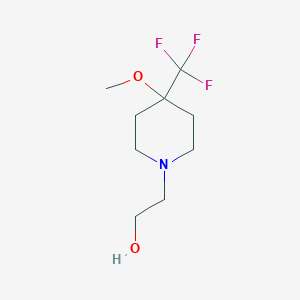


![9-methoxy-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477466.png)